![molecular formula C11H14ClF2NO3 B13540445 Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO3. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a difluoromethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the deprotection of the amino group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate
- Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
- Methyl 2-amino-3-[4-(methoxy)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14ClF2NO3 |
|---|---|
Molecular Weight |
281.68 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H |
InChI Key |
NJGSDPMUAKCGOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


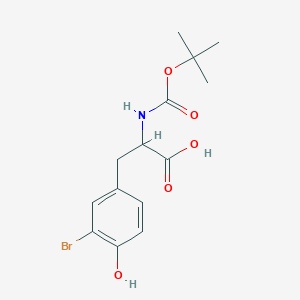
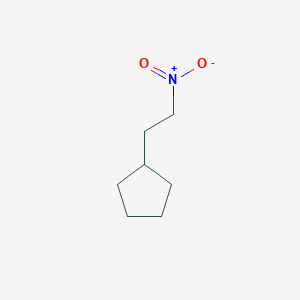
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
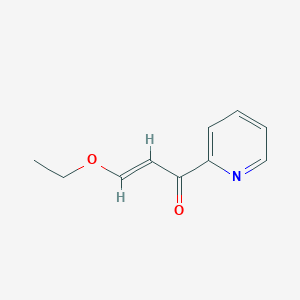
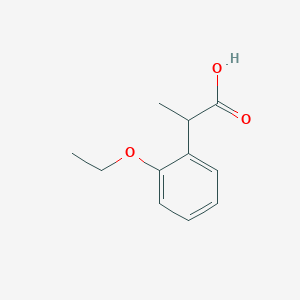
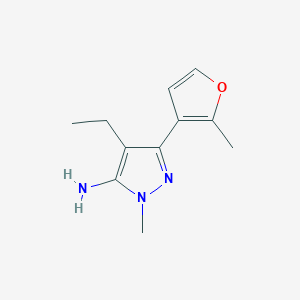
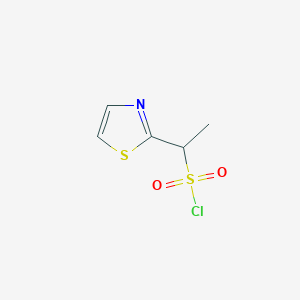
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
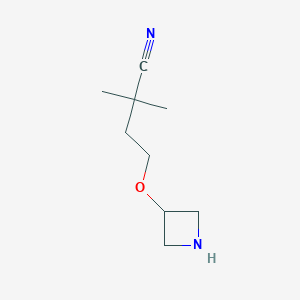
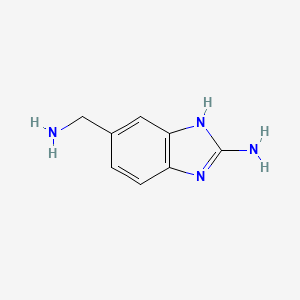
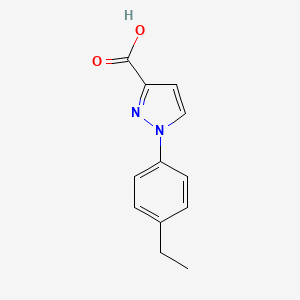

![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
